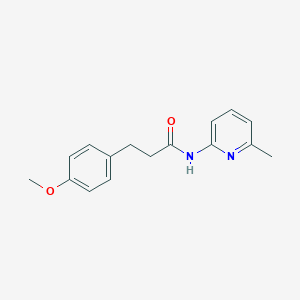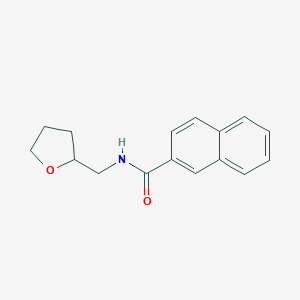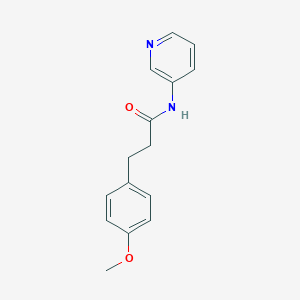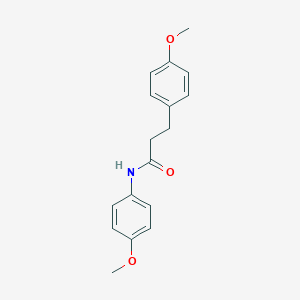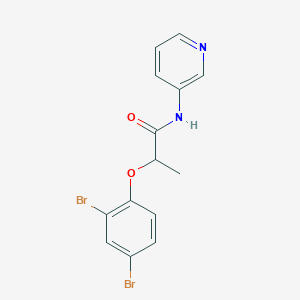
3-(2-Morpholinoethyl)-1,1-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Morpholinoethyl)-1,1-diphenylurea, also known as MMDU, is a chemical compound that has been extensively studied for its potential use in scientific research. MMDU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.4 g/mol.
Mécanisme D'action
The mechanism of action of 3-(2-Morpholinoethyl)-1,1-diphenylurea involves its binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. 3-(2-Morpholinoethyl)-1,1-diphenylurea has been shown to be a non-competitive inhibitor of CDK2, meaning that it does not compete with ATP for binding to the enzyme. In addition, 3-(2-Morpholinoethyl)-1,1-diphenylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
3-(2-Morpholinoethyl)-1,1-diphenylurea has been shown to have a number of biochemical and physiological effects, including inhibition of cell cycle progression and proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-(2-Morpholinoethyl)-1,1-diphenylurea has also been shown to inhibit the activity of GSK3β, which is involved in the regulation of glucose metabolism and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Morpholinoethyl)-1,1-diphenylurea in lab experiments is its specificity for CDK2 and GSK3β, which allows for the selective inhibition of these enzymes without affecting other protein kinases. However, one limitation of using 3-(2-Morpholinoethyl)-1,1-diphenylurea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for research on 3-(2-Morpholinoethyl)-1,1-diphenylurea. One area of interest is the development of more potent and selective inhibitors of CDK2 and GSK3β based on the structure of 3-(2-Morpholinoethyl)-1,1-diphenylurea. Another area of interest is the investigation of the potential use of 3-(2-Morpholinoethyl)-1,1-diphenylurea in combination with other anticancer agents to enhance their efficacy. Finally, the potential use of 3-(2-Morpholinoethyl)-1,1-diphenylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be explored further.
Méthodes De Synthèse
The synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea involves the reaction of 2-chlorobenzophenone with morpholine to form 2-(morpholin-2-yl)benzophenone, which is then reacted with diphenylurea in the presence of a base to form 3-(2-Morpholinoethyl)-1,1-diphenylurea. The purity of 3-(2-Morpholinoethyl)-1,1-diphenylurea can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(2-Morpholinoethyl)-1,1-diphenylurea has been studied for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, 3-(2-Morpholinoethyl)-1,1-diphenylurea has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), both of which are involved in the regulation of cell cycle progression and proliferation. 3-(2-Morpholinoethyl)-1,1-diphenylurea has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(20-11-12-21-13-15-24-16-14-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUOVVVAKHWCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholinoethyl)-1,1-diphenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


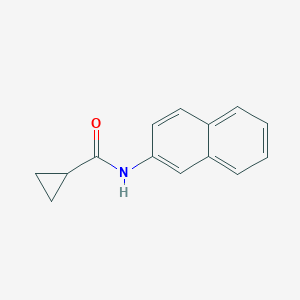
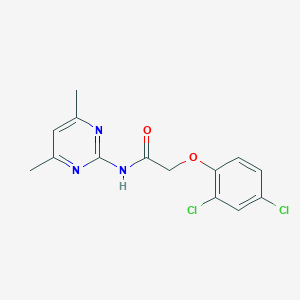
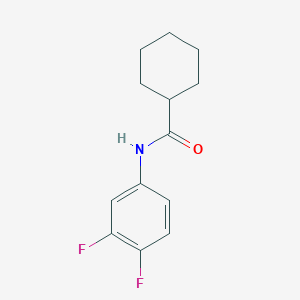
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B502966.png)

